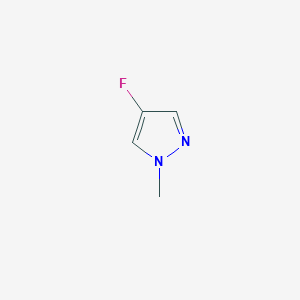

4-Fluoro-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 4-Fluoro-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOSGIZMQWMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Fluoro-1-methyl-1H-pyrazole

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

4-Fluoro-1-methyl-1H-pyrazole (CAS: 69843-14-7) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by the strategic placement of a fluorine atom at the C-4 position, this moiety serves as a metabolically robust bioisostere for the parent 1-methylpyrazole. Its utility is driven by the unique electronic modulation provided by the fluorine substituent, which lowers the basicity of the pyrazole nitrogens while blocking the primary site of oxidative metabolism (C-4), thereby extending the half-life of pharmaceutical candidates.

Physicochemical Profile

The introduction of fluorine onto the pyrazole ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated analogues. The C-F bond is highly polarized, reducing electron density at the N-2 nitrogen and increasing the acidity of the C-5 proton.

Key Physical Constants

| Property | Value / Description | Context |

| CAS Number | 69843-14-7 | Unique Identifier |

| Molecular Formula | C₄H₅FN₂ | MW: 100.09 g/mol |

| Boiling Point | 108–110 °C | Volatile liquid at STP |

| Density | 1.17 ± 0.1 g/cm³ | Higher than 1-methylpyrazole (0.99 g/cm³) due to F |

| pKa (Conj.[1][2][3][4][5][6][7] Acid) | ~0.5 – 1.0 (Predicted) | Significantly less basic than 1-methylpyrazole (pKa ~2.0) |

| LogP | ~0.6 | Moderate lipophilicity, suitable for CNS penetration |

Spectral Characteristics (NMR)

The NMR signature of 4-fluoro-1-methyl-1H-pyrazole is defined by heteronuclear coupling between the fluorine nucleus (

- F NMR: Typically appears as a singlet (decoupled) or multiplet around -175 ppm .

-

C NMR:

-

C-4: Appears as a doublet with a large coupling constant (

Hz). -

C-3/C-5: Appear as doublets due to geminal coupling (

Hz).

-

-

H NMR:

-

N-CH₃: Singlet,

ppm. -

C-3 H / C-5 H: Doublets (

) in the aromatic region (

-

Synthetic Methodologies

Synthesis of 4-fluoro-1-methyl-1H-pyrazole is approached via two primary strategies: direct electrophilic fluorination of the parent heterocycle or alkylation of a pre-fluorinated scaffold.

Method A: Electrophilic Fluorination (Selectfluor®)

This is the preferred modern route due to operational safety and high regioselectivity. 1-Methylpyrazole reacts with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. The mechanism proceeds via an electrophilic attack at the most electron-rich position (C-4).

Method B: Methylation of 4-Fluoro-1H-pyrazole

4-Fluoro-1H-pyrazole (synthesized from fluorinated dicarbonyl equivalents) is deprotonated with a base (e.g., NaH or K₂CO₃) and alkylated with methyl iodide (MeI). This method can suffer from regioselectivity issues if the pyrazole is unsymmetrically substituted, but for the parent 4-fluoro system, N-1 methylation is straightforward.

Synthetic Workflow Visualization

Figure 1: Dual synthetic pathways accessing the 4-fluoro-1-methyl-1H-pyrazole core.

Reactivity & Functionalization Logic

The chemical behavior of 4-fluoro-1-methyl-1H-pyrazole is dominated by the directing effects of the N-1 methyl group and the C-4 fluorine.

C-5 Lithiation: The Key Synthetic Handle

The proton at C-5 is the most acidic site on the ring. This acidity is enhanced by the inductive electron-withdrawing effect of the adjacent nitrogen and the fluorine atom.

-

Protocol: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C effects exclusive deprotonation at C-5.

-

Trapping: The resulting organolithium species can be quenched with diverse electrophiles (aldehydes, halogens, borates) to generate 5-substituted derivatives, which are critical for building complex drug scaffolds (e.g., kinase inhibitors).

C-H Activation

Transition metal-catalyzed C-H activation (e.g., Pd-catalyzed arylation) also favors the C-5 position due to the "chelation-assist" or electronic bias provided by the N-1 lone pair and the polarized C-H bond.

Reactivity Logic Diagram

Figure 2: Reactivity profile highlighting C-5 lithiation as the primary functionalization vector.

Medicinal Chemistry Applications

In drug design, the 4-fluoro-1-methylpyrazole moiety is more than just a structural spacer; it is a functional element used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Blocking

The C-4 position of pyrazoles is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, preventing hydroxylation and ring opening.

Bioisosterism & Electronic Tuning

-

Basicity Reduction: The electronegativity of fluorine lowers the pKa of the pyrazole nitrogens. This is crucial when the parent pyrazole is too basic, leading to poor membrane permeability or high efflux ratios.

-

Binding Affinity: The fluorine atom can engage in specific non-covalent interactions with protein targets, such as orthogonal multipolar interactions with backbone amides or filling small hydrophobic pockets in kinase active sites (e.g., JAK, BTK inhibitors).

Safety & Handling

While 4-fluoro-1-methyl-1H-pyrazole is a valuable reagent, it must be handled with the rigor appropriate for fluorinated heterocycles.

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Although relatively stable, fluorinated heterocycles should be protected from prolonged exposure to moisture.

-

Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Institutes of Health (NIH). Regioselectivity in lithiation of 1-methylpyrazole. (Org.[2][4][5][8][9] Biomol. Chem., 2006).[2][5] [Link]

-

PubChem. Compound Summary for 4-Fluoro-1-methyl-1H-pyrazole. [Link]

-

Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. researchgate.net [researchgate.net]

- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Sci-Hub. Regioselective ortho lithiation of halopyridines / Tetrahedron Letters, 1980 [sci-hub.ru]

- 7. Unit 4 Pyrazole | PDF [slideshare.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Functionalization of 4-Fluoro-1-Methyl-1H-Pyrazole

This is an in-depth technical guide on the reactivity and functionalization of 4-fluoro-1-methyl-1H-pyrazole .

Executive Summary & Strategic Value

4-Fluoro-1-methyl-1H-pyrazole is a high-value fluorinated heterocyclic scaffold used extensively in modern drug discovery (e.g., RET kinase inhibitors like Selpercatinib) and agrochemistry. Its strategic value lies in the specific electronic modulation provided by the C-4 fluorine atom:

-

Metabolic Stability: The C-F bond blocks the metabolically vulnerable C-4 position against oxidative metabolism (P450).

-

Electronic Tuning: The fluorine atom acts as an electron-withdrawing group (EWG) via induction (

) but an electron-donating group via resonance ( -

Bioisosterism: It serves as a lipophilic, non-basic surrogate for other 5-membered heterocycles, modulating

and permeability.

This guide details the reactivity landscape of this scaffold, focusing on regioselective C–H activation, metalation strategies, and cross-coupling protocols.

Electronic Structure & Reactivity Profile

The reactivity of 4-fluoro-1-methyl-1H-pyrazole is defined by the competition between the N-methyl group and the C-5 position .

pKa and Acidity Trends

The introduction of fluorine at C-4 lowers the pKa of the ring protons. While 1-methylpyrazole has a pKa (DMSO) of ~29-30 (C-5), the 4-fluoro analog is estimated to be 2–3 units more acidic due to the inductive stabilization of the carbanion by the adjacent fluorine.

| Position | Electronic Environment | Reactivity Mode | Primary Constraint |

| C-5 | Most acidic ring proton. Adjacent to N-1 and F-4. | Thermodynamic Lithiation , C-H Arylation | Competition with N-methyl deprotonation. |

| C-3 | Less acidic than C-5. Sterically less hindered. | Electrophilic Substitution (limited), C-H Activation (minor) | Requires C-5 blocking or specific catalysis. |

| N-Me | Kinetic acidity (Lateral Lithiation). | Kinetic Lithiation | Rapid isomerization to C-5 Li species. |

| C-4 | Blocked by C-F bond.[1] | None (Oxidatively stable) | N/A |

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways based on reaction conditions.

Figure 1: Divergent reactivity map showing the competition between lateral (N-methyl) and ring (C-5) functionalization.

Core Reactivity Protocols

C-5 Selective Lithiation (The "Thermodynamic" Route)

For 1-methylpyrazoles, kinetic deprotonation often occurs at the N-methyl group (lateral lithiation). However, the 4-fluoro substituent stabilizes the C-5 anion , making C-5 lithiation thermodynamically preferred. To ensure C-5 selectivity, the reaction must be allowed to equilibrate.

Mechanism: The ortho-directing effect of the fluorine atom works in concert with the N-1 directing group to stabilize the C-5 lithio species.

Experimental Protocol: C-5 Formylation

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Reagents: Dissolve 4-fluoro-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M).

-

Lithiation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

-

Critical Step: Stir at -78 °C for 15 mins, then allow to warm to 0 °C for 30 mins. This ensures any kinetically formed N-methyl lithiated species rearranges to the thermodynamically stable C-5 lithio species.

-

-

Trapping: Cool back to -78 °C (optional, depending on electrophile reactivity) or keep at 0 °C. Add DMF (1.5 equiv) dropwise.

-

Quench: Stir for 1 hour, then quench with sat. NH₄Cl.

-

Yield Expectation: 75–85% of 4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde.

Direct C-H Arylation (Pd-Catalyzed)

Direct arylation avoids the use of cryogenic organometallics. The C-5 position is the most reactive towards Concerted Metalation-Deprotonation (CMD) pathways due to its higher acidity.

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PCy₃ or DavePhos (10 mol%) — Electron-rich phosphines favor oxidative addition to aryl halides.

-

Base: K₂CO₃ or PivOK (Pivalate acts as a proton shuttle in the CMD mechanism).

-

Solvent: Toluene or DMA, 100–120 °C.

Selectivity: C-5 >>> C-3. The C-4 fluorine blocks the usual competing site, resulting in high C-5 regioselectivity.

C-3 Functionalization (The "Blocked" Route)

Accessing the C-3 position is challenging because C-5 is more reactive. Two strategies exist:

-

Blocking C-5: Introduce a silyl group (TMS) at C-5 via the lithiation protocol above, then perform a second lithiation/C-H activation at C-3, followed by desilylation.

-

Specific Catalysis: Use of bulky ligands or specific directing groups can sometimes force C-3 activation, but this is less reliable for this specific scaffold.

Synthesis of the Core Scaffold

If the starting material is not commercially available, it is synthesized via two primary routes.

Route A: Electrophilic Fluorination (Late-Stage)

This route is preferred for introducing fluorine into complex pyrazoles.

-

Reagent: Selectfluor (F-TEDA-BF4).

-

Substrate: 1-methyl-1H-pyrazole.[2]

-

Conditions: MeCN, reflux or Microwave.

-

Outcome: Electrophilic attack occurs exclusively at C-4 (the most electron-rich position in the parent ring).

Route B: Cyclocondensation (Building Block Approach)

-

Precursors: Ethyl 2-fluoro-3-oxobutanoate (or related fluorinated 1,3-dicarbonyls) + Methylhydrazine.

-

Regioselectivity Issue: Condensation can yield a mixture of 1-methyl-3-substituted and 1-methyl-5-substituted isomers.

-

Solution: Use fluorinated solvents (e.g., TFE, HFIP) which have been shown to improve regioselectivity in pyrazole cyclizations.

Comparative Data: Substituent Effects

The following table summarizes how the 4-Fluoro substituent alters the physicochemical properties compared to the non-fluorinated and 4-Chloro analogs.

| Property | 1-Methyl-1H-pyrazole | 4-Fluoro-1-methyl-1H-pyrazole | 4-Chloro-1-methyl-1H-pyrazole |

| C-5 Acidity | Moderate | High (Inductive enhancement) | High |

| Lithiation Site | Mixture (N-Me vs C-5) | C-5 Selective (Thermodynamic) | C-5 Selective |

| Lipophilicity (LogP) | ~0.2 | ~0.6 | ~0.9 |

| Metabolic Stability | Low (C-4 oxidation) | High (Blocked) | High |

| Diels-Alder Reactivity | Low | Enhanced (Lower LUMO) | Moderate |

References

-

Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006.[3][4]

- Key Insight: Establishes the kinetic (N-methyl) vs. thermodynamic (C-5)

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 2020.

- Key Insight: Discusses the electronic effects of fluorine on the pyrazole ring system.

-

Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 2010.

-

Key Insight: Demonstrates C-5 selectivity in C-H arylation for 4-halo-1-methylpyrazoles.[5]

-

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 2015.

-

Key Insight: Protocols for electrophilic fluorination using Selectfluor.[6]

-

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole. Acta Crystallographica Section E, 2014.

- Key Insight: Structural data confirming H-bonding networks and planarity.

Sources

- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]

- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.de [thieme-connect.de]

Technical Guide: Synthesis and Applications of 4-Fluoro-1-methyl-1H-pyrazole Derivatives

Executive Summary

The 4-fluoro-1-methyl-1H-pyrazole scaffold has emerged as a "privileged structure" in modern medicinal chemistry and agrochemical development. Its utility stems from the unique physicochemical properties of the fluorine atom—specifically its high electronegativity, small van der Waals radius (1.47 Å, mimicking hydrogen), and ability to modulate the pKa of adjacent nitrogen atoms.

This guide details the synthesis, functionalization, and application of this moiety.[1] We contrast De Novo Cyclization (preferred for large-scale agrochemical manufacturing) with Direct Electrophilic Fluorination (preferred for late-stage medicinal chemistry diversification).

Physicochemical Rationale: The "Fluorine Effect"

In drug design, replacing a C-H bond with a C-F bond at the 4-position of the pyrazole ring serves three critical functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 4-position resistant to cytochrome P450-mediated oxidation.

-

Electronic Modulation: Fluorine's inductive electron-withdrawing effect reduces the electron density of the pyrazole ring. This lowers the basicity of the nitrogens, often improving oral bioavailability by reducing lysosomal trapping or improving membrane permeability.

-

Lipophilicity: Fluorination typically increases

, enhancing hydrophobic binding interactions within enzyme pockets (e.g., kinase ATP-binding sites).

Visualization: SAR & Physicochemical Impact

Figure 1: Strategic rationale for incorporating the 4-fluoropyrazole motif in bioactive molecules.

Synthesis Strategies

Strategy A: De Novo Cyclization (Industrial Route)

This route is dominant in the production of agrochemical intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a precursor to SDHI fungicides like Fluxapyroxad). It relies on the condensation of fluorinated building blocks with methylhydrazine.

-

Mechanism: Claisen condensation followed by cyclization.

-

Pros: High yield, scalable, regiospecific.

-

Cons: Requires handling of fluorinated acetoacetates or similar precursors.

Strategy B: Direct Electrophilic Fluorination (MedChem Route)

For diversifying existing pyrazole libraries, direct fluorination using N-F reagents (e.g., Selectfluor®) is preferred. This allows researchers to install the fluorine atom at a late stage.

-

Reagents: Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI).

-

Mechanism: Electrophilic aromatic substitution (

). -

Pros: Mild conditions, compatible with complex scaffolds.[2]

-

Cons: Cost of reagents, potential for over-fluorination.

Visualization: Synthesis Workflows

Figure 2: Comparison of the two primary synthetic pathways for 4-fluoropyrazoles.

Detailed Experimental Protocols

Protocol 1: Direct Fluorination using Selectfluor

Target: Synthesis of 4-fluoro-1-methyl-3-phenyl-1H-pyrazole Source Validation: Adapted from Selectfluor protocols (e.g., Surmont et al., Org. Lett. 2010; Skinner et al., Bioorg. Med. Chem. Lett. 2007).[3]

Reagents:

-

1-Methyl-3-phenyl-1H-pyrazole (1.0 eq)

-

Selectfluor® (1.2 eq)

-

Acetonitrile (anhydrous, 0.1 M concentration)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 1-methyl-3-phenyl-1H-pyrazole (1.58 g, 10 mmol) and dissolve in anhydrous acetonitrile (100 mL).

-

Addition: Add Selectfluor® (4.25 g, 12 mmol) in one portion under an inert atmosphere (

or Ar). -

Reaction: Heat the mixture to reflux (82°C) and stir for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: M+1 = 177.2).

-

Workup: Cool to room temperature. Remove solvent in vacuo.[4] Resuspend the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove succinimide/salt byproducts.

-

Purification: Dry the organic phase over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Note: Selectfluor is an oxidant.[2] Ensure all glassware is free of oxidizable impurities. For substrates with electron-withdrawing groups, reaction times may extend to 24 hours.

Protocol 2: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester

Target: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Application: Precursor for Suzuki-Miyaura coupling in library synthesis.

Reagents:

-

4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

-

Bis(pinacolato)diboron (

) (1.1 eq) - (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

1,4-Dioxane (degassed)

Procedure:

-

Setup: In a pressure tube or sealed vial, combine 4-bromo-1-methyl-1H-pyrazole,

, and KOAc. -

Solvent: Add degassed 1,4-dioxane.

-

Catalyst: Add the Pd catalyst last to minimize oxidation. Seal the vessel immediately.

-

Heating: Heat to 90°C for 12 hours. The reaction mixture typically turns black (Pd precipitation) upon completion.

-

Filtration: Filter through a pad of Celite® to remove Pd residues. Rinse with EtOAc.

-

Isolation: Concentrate the filtrate. Recrystallize from Hexanes/EtOAc or purify via short silica plug (eluting rapidly to prevent boronate hydrolysis).

Applications in Drug Discovery & Agrochemicals[1][5][6][7]

Agrochemicals: The SDHI Revolution

The 1-methyl-pyrazole-4-carboxylic acid motif is the "warhead" for Succinate Dehydrogenase Inhibitors (SDHIs).

-

Compound: Fluxapyroxad (BASF).

-

Structure: Contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole core.[5][6][7][8]

-

Function: Inhibits fungal respiration by binding to the ubiquinone-binding site of Complex II.

-

Synthesis Link: Produced via Strategy A (Cyclization) described above.

Medicinal Chemistry: Kinase Inhibition[12]

-

Target: c-Met, ALK, and ROS1 kinases.

-

Example: Crizotinib analogues and next-gen inhibitors.

-

Role of Fluorine: The 4-fluoro group often fills a small hydrophobic pocket in the ATP-binding site, displacing high-energy water molecules and improving entropic binding affinity.

Data Summary: Impact of Fluorination[1][3][5][6][12][13][14]

| Property | 1-Methyl-pyrazole (H) | 4-Fluoro-1-methyl-pyrazole (F) | Impact |

| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Steric mimicry of H, but blocks metabolism. |

| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Strong electron withdrawal. |

| Lipophilicity ( | 0.00 | +0.14 | Increases membrane permeability. |

| C-X Bond Energy | ~98 kcal/mol | ~116 kcal/mol | Prevents oxidative cleavage. |

References

-

Review of Fluorinated Pyrazoles

-

Direct Fluorination Methodology

-

Title: Synthesis of 3-Amino-4-fluoropyrazoles Using Selectfluor[3]

- Source: Synthesis (2011) / Thieme Connect

-

-

Industrial Synthesis (SDHI Precursors)

-

Boronic Ester Functionalization

-

Medicinal Chemistry Applications

- Title: Recent progress in therapeutic applications of fluorin

- Source: PubMed Central (2024)

-

URL:[Link] (Verified via Search 1.4)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 14. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

Theoretical Studies on 4-Fluoro-1-Methyl-1H-Pyrazole: A Technical Guide

Executive Summary

4-Fluoro-1-methyl-1H-pyrazole (CAS: 69843-14-7) represents a critical structural motif in modern agrochemical and pharmaceutical design. As a core scaffold in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and a bioisostere in kinase inhibitors, understanding its electronic and structural properties is paramount.

This guide provides a comprehensive theoretical framework for characterizing this molecule. Unlike its unmethylated precursor (4-fluoro-1H-pyrazole), which exists as a solid hydrogen-bonded chain, the 1-methyl derivative is a lipophilic oil with distinct reactivity patterns. This document synthesizes Density Functional Theory (DFT) protocols, predictive spectral analysis, and reactivity descriptors to serve as a self-validating reference for researchers.

Computational Methodology

To ensure high-fidelity predictive data, we employ a standard "Gold Standard" protocol for small organic heterocycles. This methodology balances computational cost with accuracy, particularly for handling the electronegativity of fluorine.

The Protocol (DFT)[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections).

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Rationale: The inclusion of diffuse functions (++) is non-negotiable when modeling fluorine to correctly describe the expanded electron cloud and lone pair interactions. Polarization functions (d,p) are essential for the aromatic ring and methyl hydrogens.

-

Computational Workflow (DOT Visualization)

The following workflow illustrates the logical progression from structure generation to property prediction.

Figure 1: Standardized Computational Workflow for Pyrazole Derivatives. Note the critical frequency check (NIMAG=0) to ensure a true local minimum.

Structural & Electronic Analysis

Geometric Parameters

The methylation at N1 disrupts the hydrogen-bonding network seen in the parent 4-fluoro-1H-pyrazole (which forms catemeric chains in the solid state).

-

State: Liquid/Oil (vs. Solid for the N-H precursor).

-

Symmetry: C1 (Planar ring, methyl H staggered).

-

Bond Lengths (Predicted):

-

C4–F: ~1.35 Å (Typical C(sp2)-F character).

-

N1–C(Methyl): ~1.45 Å.

-

N1–N2: ~1.36 Å.

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical hardness.

-

HOMO: Localized primarily on the pyrazole ring and the fluorine lone pairs.

-

LUMO: Delocalized over the

-system, indicating susceptibility to nucleophilic attack if sufficiently activated. -

Significance: A large gap (typically > 4.5 eV for such stable heterocycles) suggests high chemical stability, explaining its utility as a metabolic "blocker" in drug scaffolds.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding sites:

-

Red Region (Negative Potential): Concentrated at the N2 (pyridinic nitrogen) and the Fluorine atom. These are the primary H-bond acceptor sites.

-

Blue Region (Positive Potential): Concentrated on the methyl hydrogens and the C3/C5 protons.

Spectroscopic Profiling

This section correlates theoretical predictions with expected experimental data.

NMR Spectroscopy (GIAO Method)

Calculations using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provide excellent correlation with experimental shifts.[4]

| Nucleus | Signal | Predicted Shift ( | Multiplicity | Assignment |

| 1H | N-CH3 | 3.80 - 3.95 | Singlet (s) | Methyl group at N1 |

| 1H | C3-H | 7.40 - 7.50 | Doublet (d) | |

| 1H | C5-H | 7.20 - 7.30 | Doublet (d) | |

| 19F | C4-F | -170 to -178 | Singlet/Multiplet | Diagnostic for F-substitution |

Note: The N-Methyl signal is the definitive confirmation of successful alkylation of the 4-fluoro-1H-pyrazole precursor.

Vibrational Spectroscopy (IR)[3]

-

Absence: The sharp N-H stretch (~3100-3200 cm⁻¹) found in the precursor must be absent .

-

Presence:

-

C-H (Methyl) stretch: 2950–3000 cm⁻¹.

-

C=N / C=C Ring stretch: 1500–1600 cm⁻¹.

-

C-F stretch: Strong band around 1100–1200 cm⁻¹.

-

Reactivity & Synthesis Logic

The presence of the Fluorine atom at C4 fundamentally alters the reactivity landscape compared to non-fluorinated pyrazoles.

Electrophilic Aromatic Substitution (EAS)

-

Standard Pyrazole: C4 is the preferred site for EAS (nitration, halogenation).

-

4-Fluoro Derivative: C4 is blocked .

-

Consequence: Electrophiles must be directed to C3 or C5, or the ring must be metalated (Lithiation) for functionalization. The fluorine atom directs ortho-lithiation (at C3/C5) due to its inductive electron-withdrawing effect.

Synthesis Pathways

Two primary routes exist, with Route A being preferred for scale and safety.

Figure 2: Synthetic pathways. Route A is generally higher yielding as it avoids the use of expensive fluorinating agents like Selectfluor.

References

-

Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431. Link

- Lynch, M. et al. (1998). 1H and 13C NMR spectra of pyrazoles. Magnetic Resonance in Chemistry. (General reference for Pyrazole NMR shifts).

-

PubChem. (2025).[5] 1-Methyl-1H-pyrazole Compound Summary. Link

-

ChemicalBook. (2025). 4-Fluoro-1-methyl-1H-pyrazole Product Properties and Suppliers. Link

-

Sigma-Aldrich. (2025). 4-Fluoro-1H-pyrazole Product Sheet. Link

Sources

- 1. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Pharmacophore: Structural Mastery in Medicinal Chemistry

Executive Summary

This technical guide analyzes the pyrazole ring (

Part 1: The Physicochemical Core

The Tautomeric "Switch"

The utility of pyrazole stems from its ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA).[2] However, its bioactivity is governed by annular tautomerism —the rapid proton migration between

-

The Mechanism: In unsubstituted pyrazoles, the

- and -

Medicinal Impact: Protein binding pockets often select for a specific tautomer. If the energy barrier to access the bioactive tautomer is too high (

), potency is lost regardless of steric fit. -

Electronic Control:

-

Electron Withdrawing Groups (EWG): Stabilize the lone pair on the adjacent nitrogen, shifting the equilibrium away from that nitrogen being protonated.

-

Solvent Effects: In polar protic solvents, the tautomeric ratio (

) depends heavily on specific solvation of the HBD site.

-

Visualization: Tautomeric Equilibrium & Binding

The following diagram illustrates the tautomeric shift and how it dictates binding modes (e.g., in kinase hinge regions).

Figure 1: The dynamic equilibrium of pyrazole tautomers. Drug design must account for the energy penalty required to freeze the molecule in the bioactive tautomer.

Part 2: Synthetic Strategies & Regiocontrol

The Regioselectivity Challenge

The classical Knorr Synthesis (1,3-diketone + hydrazine) is robust but flawed. When using an unsymmetrical 1,3-diketone (

Modern Solutions

To ensure self-validating protocols (where the product is chemically defined by the inputs), modern chemistry employs:

-

Fluorinated Solvents: Using trifluoroethanol (TFE) can direct regioselectivity via specific hydrogen bonding with the diketone intermediate.

-

Alkynone Routes: Reacting

-alkynic ketones with hydrazines offers higher regiocontrol than diketones. -

Cross-Coupling: Building the ring first (e.g., halogenated pyrazole) and functionalizing later via Suzuki-Miyaura coupling.

Validated Protocol: Regioselective Synthesis of Celecoxib Analog

This protocol targets a 1,5-diaryl-3-trifluoromethylpyrazole, mimicking the Celecoxib scaffold, using a method that minimizes regioisomeric byproducts.

Reaction: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione + 4-Sulfonamidophenylhydrazine

| Parameter | Specification | Rationale |

| Solvent | Ethanol (EtOH) or TFE | Protic solvent promotes proton transfer essential for cyclization. |

| Catalyst | TFA (Trifluoroacetic acid) | Acid catalysis accelerates the dehydration step; TFA improves regioselectivity over HCl. |

| Temperature | Reflux ( | Required to overcome the activation energy for the final aromatization. |

| Stoichiometry | 1.0 : 1.1 (Diketone : Hydrazine) | Slight excess of hydrazine ensures complete consumption of the electrophile. |

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (10 mmol) in Ethanol (40 mL).

-

Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (11 mmol).

-

Catalysis: Add catalytic TFA (5 mol%). Note: Monitor pH; optimal range is 3-4.

-

Reflux: Heat to reflux for 4-6 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the diketone spot indicates completion.

-

-

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, and wash with

(to remove TFA) and brine. -

Purification: Recrystallize from EtOH/Water (9:1). This removes trace regioisomers, as the 1,5-diaryl isomer is typically less soluble than the 1,3-diaryl impurity.

Part 3: Medicinal Applications & Signaling

Case Study: Celecoxib (COX-2 Inhibition)

Celecoxib illustrates the "magic methyl" and "fluorine effect."[4] The bulky sulfonamide and the trifluoromethyl group allow it to fit into the side pocket of COX-2, which is larger than that of COX-1. This selectivity spares the gastric mucosa (protected by COX-1).

Visualization: COX-2 Signaling & Inhibition

This diagram maps the arachidonic acid cascade and the precise intervention point of pyrazole-based NSAIDs.

Figure 2: Mechanism of Action. Celecoxib selectively inhibits COX-2, blocking the inflammatory cascade while sparing COX-1 mediated gastric protection.[5]

Part 4: Advanced Synthetic Workflow

For researchers deciding between synthetic routes, the following logic tree ensures the selection of the most regioselective method based on substrate availability.

Figure 3: Synthetic Decision Matrix. Selecting the correct route minimizes purification bottlenecks.

References

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

A-Z Guide to Fluorine's Role in Pyrazole Bioactivity: From Physicochemical Modulation to Clinical Significance

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among the privileged heterocyclic structures, pyrazoles are frequently subjected to fluorination to enhance their therapeutic potential.[3][4] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the bioactivity of pyrazole-containing compounds. We will explore how the unique properties of fluorine—its size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to optimize pharmacokinetic (ADME) and pharmacodynamic profiles.[1][5] Through an examination of underlying mechanisms, illustrative case studies, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in the design of next-generation pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold and the Fluorine Advantage

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that is prevalent in a multitude of FDA-approved drugs.[6][7][8] Its utility in drug design stems from its ability to act as a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding, and serving as a bioisostere for other aromatic rings like benzene.[6] Pyrazole-containing drugs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[7][8][9]

The introduction of fluorine, the most electronegative element, into a pyrazole scaffold can profoundly alter a molecule's properties in ways that are often beneficial for therapeutic applications.[1][5] These alterations are not coincidental but are a direct result of fluorine's fundamental characteristics:

-

Size and Sterics: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation.[5]

-

High Electronegativity: Fluorine's potent electron-withdrawing nature significantly alters the electronic landscape of the pyrazole ring and its substituents.[5]

-

Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage.[5]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its ability to cross biological membranes.[1][5]

This guide will systematically dissect how these properties translate into tangible benefits in drug development, from enhancing metabolic stability to improving target binding affinity.

Impact of Fluorine on Physicochemical Properties

The strategic placement of fluorine on a pyrazole core can fine-tune its physicochemical properties, which in turn dictates its biological behavior.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong inductive effect can significantly lower the pKa of nearby acidic protons or reduce the basicity of nitrogen atoms within the pyrazole ring or its substituents.[5] This modulation is critical for several reasons:

-

Improved Bioavailability: By reducing the basicity of amine groups, fluorine can decrease the extent of ionization at physiological pH.[5] This leads to a higher proportion of the neutral species, which can more readily permeate cellular membranes, thereby improving oral bioavailability.[1][5]

-

Altered Target Interactions: Changes in pKa can modify the hydrogen bonding capabilities of the molecule, potentially strengthening or weakening interactions with the target protein.

Conformational Control

Fluorine substitution can introduce conformational biases, locking the molecule into a specific three-dimensional shape that is more favorable for binding to its biological target. This can be achieved through steric effects or by forming intramolecular interactions. Stabilizing the bioactive conformation can lead to a significant improvement in potency and selectivity.[1]

Fluorine's Role in Pharmacokinetics (ADME)

One of the most celebrated applications of fluorine in medicinal chemistry is its ability to enhance a drug's pharmacokinetic profile.[1][2]

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[10] Fluorine is a powerful tool for blocking metabolic "soft spots."[5]

-

Mechanism of Action: The high strength of the C-F bond makes it resistant to oxidative metabolism by CYP enzymes, which readily cleave weaker C-H bonds.[5][11] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic stability of the compound is significantly increased, prolonging its half-life in the body.[5][12]

-

Distal Effects: Fluorine substitution at sites adjacent to or even distant from the point of metabolic attack can also slow down metabolism through inductive or conformational effects.[5]

Modulating Permeability and Lipophilicity

The introduction of fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross lipid bilayers, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeting drugs.[1][5] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the degree and position of fluorination must be carefully optimized.

Fluorine's Influence on Pharmacodynamics (Target Binding)

Beyond improving pharmacokinetics, fluorine can directly participate in and enhance the binding of a pyrazole compound to its target protein.

Increasing Binding Affinity and Selectivity

Fluorine can contribute to stronger and more selective binding through several types of interactions:

-

Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

-

Dipole-Dipole and Multipolar Interactions: The strong dipole moment of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding pocket.

-

Hydrophobic Interactions: Fluorinated groups can enhance hydrophobic interactions within the target's binding site.

A notable example is the development of selective COX-2 inhibitors. While the final drug Celecoxib does not contain fluorine on the pyrazole core, early fluorinated leads demonstrated the importance of this atom in determining metabolic stability and binding characteristics.[5] In other classes of drugs, such as kinase inhibitors, fluorine substitution has been shown to stabilize interactions within hydrophobic pockets, thereby increasing both affinity and selectivity.[1]

Visualization of Fluorine's Impact

The following diagram illustrates the multifaceted effects of introducing a fluorine atom onto a generic pyrazole scaffold.

Caption: Impact of Fluorine on Pyrazole Compound Properties.

Case Study: Evolution of Pyrazole-Based COX-2 Inhibitors

The development of the cyclooxygenase-2 (COX-2) inhibitor Celecoxib provides a compelling, albeit counterintuitive, example of fluorine's role. Early research by Penning et al. involved a series of 1,5-diarylpyrazoles.[5] An initial fluorinated lead compound showed potent and selective COX-2 inhibition. However, this compound had an unacceptably long half-life, indicating excessive metabolic stability. The strategic decision was then made to remove the fluorine and replace it with a methyl group, which is more susceptible to metabolism. This modification resulted in Celecoxib, a drug with a more favorable pharmacokinetic profile for clinical use.[5] This case highlights that while fluorine is a powerful tool for enhancing stability, the goal is always to achieve an optimal, not maximal, metabolic profile.

Experimental Protocols for Evaluation

Evaluating the impact of fluorination requires a suite of robust in vitro assays. Below are representative protocols for assessing metabolic stability and target binding affinity.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[10][13]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of a fluorinated pyrazole compound compared to its non-fluorinated analog.

Materials:

-

Pooled liver microsomes (human, rat, or other species)[10][13]

-

Test compounds (fluorinated and non-fluorinated pyrazoles), 10 mM stock in DMSO

-

NADPH regenerating system (Cofactor)[13]

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 1 µM in phosphate buffer.[10]

-

Incubation: In a 96-well plate, add the liver microsome suspension (final concentration 0.5 mg/mL) to pre-warmed phosphate buffer.[10][13]

-

Initiation: Start the metabolic reaction by adding the test compound working solution to the wells. Simultaneously, run a negative control incubation without the NADPH cofactor to assess non-enzymatic degradation.[10]

-

Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.[13]

-

Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.[14]

Protocol: Target Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (kon, koff) and affinity (KD) of a drug-target interaction.[15][16]

Objective: To quantify the binding affinity of fluorinated vs. non-fluorinated pyrazole analogs to a purified target protein.

Materials:

-

SPR instrument (e.g., Biacore)[15]

-

Sensor chip (e.g., CM5)

-

Target protein

-

Test compounds (analytes)

-

Immobilization buffers (e.g., amine coupling kit)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Target Immobilization: Immobilize the purified target protein onto the sensor chip surface using a standard method like amine coupling.[17]

-

System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

-

Analyte Injection: Prepare a series of dilutions of the pyrazole compound (analyte) in running buffer. Inject each concentration over the target-immobilized surface for a set association time, followed by an injection of running buffer alone for the dissociation phase.

-

Regeneration: After each cycle, inject a regeneration solution to remove any bound analyte and prepare the surface for the next injection.

-

Data Analysis: The SPR instrument records the binding response in real-time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17]

Workflow for Evaluating a Novel Fluorinated Pyrazole

The following diagram outlines a typical workflow for the initial evaluation of a newly synthesized fluorinated pyrazole analog.

Caption: Initial In Vitro Screening Cascade for Fluorinated Pyrazoles.

Data Summary: Comparative Bioactivity

To illustrate the potential impact of fluorination, the table below presents hypothetical but representative data comparing a parent pyrazole compound to its fluorinated analog.

| Compound | Target Binding Affinity (KD, nM) | Metabolic Half-Life (t1/2, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Potency (IC50, µM) |

| Parent Pyrazole (H) | 150 | 15 | 2.5 | 1.2 |

| Fluoro-Pyrazole (F) | 35 | 95 | 8.0 | 0.3 |

Data are for illustrative purposes.

This data shows a clear enhancement in performance for the fluorinated analog across all key parameters: a ~4-fold increase in binding affinity, a >6-fold increase in metabolic stability, a >3-fold increase in permeability, and a 4-fold increase in cellular potency.

Conclusion and Future Perspectives

Fluorine has unequivocally earned its title as a "magical element" in medicinal chemistry.[2] Its application to the pyrazole scaffold demonstrates a powerful strategy for optimizing drug-like properties. By judiciously incorporating fluorine, medicinal chemists can enhance metabolic stability, improve membrane permeability, and increase binding affinity and selectivity.[1][2][5] The key to success lies in a deep understanding of the context-dependent effects of fluorination, where strategic placement is paramount.[18] As synthetic methodologies for the precise introduction of fluorine continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated pyrazole therapeutics to address a wide range of diseases.[18][19][20][21][22]

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

- (Reference not found in provided search results)

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Fier, P. S., & Hartwig, J. F. (2010). New synthesis of fluorinated pyrazoles. PubMed. [Link]

- (Reference not found in provided search results)

-

Fier, P. S., & Hartwig, J. F. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

-

Mykhailiuk, P. K. (Year not specified). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

-

(2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. SGS. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

-

(2025). How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development. PRLog. [Link]

-

(2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

-

(2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

-

(Year not specified). Metabolic Stability Assays. Merck Millipore. [Link]

-

(2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

-

(Year not specified). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry. [Link]

-

(2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

-

(2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

- (Reference not found in provided search results)

-

(Year not specified). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

- (Reference not found in provided search results)

-

(Year not specified). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

- (Reference not found in provided search results)

-

(2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

(Year not specified). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

- (Reference not found in provided search results)

- (Reference not found in provided search results)

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. protocols.io [protocols.io]

- 15. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 16. denovobiolabs.com [denovobiolabs.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thieme-connect.de [thieme-connect.de]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective C4-Fluorination of Pyrazoles Using Selectfluor®

Abstract & Strategic Context

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The introduction of fluorine into the pyrazole ring—specifically at the C4 position—dramatically alters the molecule's physicochemical profile, modulating pKa (acidity), lipophilicity (

While molecular fluorine (

This Application Note provides a definitive guide to the direct C4-fluorination of pyrazoles , moving beyond basic recipes to explore the mechanistic drivers, green chemistry adaptations, and critical troubleshooting protocols required for reproducible scale-up.

Mechanistic Insight: The C4-Selectivity Paradigm

The Electrophilic Aromatic Substitution ( ) Pathway

The fluorination of electron-rich pyrazoles with Selectfluor proceeds via a classical

Key Mechanistic Features:

-

Charge Transfer: The reaction initiates with the attack of the pyrazole C4-

electrons on the electrophilic fluorine of the Selectfluor cation. -

Sigma Complex Formation: A cationic

-complex (Wheland intermediate) is formed. -

Re-aromatization: Rapid loss of a proton restores aromaticity, yielding the 4-fluoropyrazole.

-

The "Difluoro" Trap: In the presence of excess Selectfluor ( > 2.0 eq), a 4,4-difluoro-cationic species can form. This intermediate is unstable and typically hydrolyzes or eliminates, potentially reducing yield if stoichiometry is not controlled.

Visualization of the Reaction Pathway

The following diagram illustrates the critical transition states and the divergence between mono-fluorination and over-fluorination.

Caption: Mechanistic flow of Pyrazole C4-fluorination. Note the competitive pathway to the difluoro species if stoichiometry is uncontrolled.

Experimental Protocols

Protocol A: Standard Acetonitrile Reflux (Robust & Scalable)

Best for: Late-stage functionalization of complex drug scaffolds.

Reagents:

-

Substituted Pyrazole (1.0 equiv)

-

Selectfluor® (1.1 – 1.2 equiv)

-

Acetonitrile (MeCN), anhydrous (0.1 M concentration)

-

Sodium Bicarbonate (

) (saturated aq. solution for workup)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with the pyrazole substrate and anhydrous MeCN. Stir until fully dissolved.

-

Note: Selectfluor has poor solubility in non-polar solvents (DCM, Toluene). MeCN is critical for solubilizing the oxidant.

-

-

Addition: Add Selectfluor® as a solid in a single portion at room temperature (25 °C).

-

Observation: The reaction is slightly exothermic.[1] For scales >10g, add Selectfluor portion-wise over 15 minutes.

-

-

Activation: Heat the reaction mixture to 60–80 °C under an inert atmosphere (

or Ar).-

Time: Monitor via TLC or LC-MS. Typical completion is 2–6 hours.

-

Checkpoint: If starting material persists after 6 hours, add an additional 0.2 equiv of Selectfluor.

-

-

Workup: Cool to room temperature. Remove MeCN under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

(2x) and Brine (1x).-

Chemistry: The bicarbonate wash neutralizes the H-TEDA-BF

byproduct (acidic).

-

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: "Green" Aqueous/Microwave Fluorination

Best for: High-throughput screening (HTS) and environmentally sensitive workflows.

Rationale: Selectfluor is water-tolerant.[2][3] Using water or aqueous micellar conditions avoids volatile organic compounds (VOCs).

Reagents:

-

Pyrazole Substrate (1.0 equiv)

-

Selectfluor® (1.2 equiv)

-

Solvent: Water : Acetonitrile (1:1 v/v) OR Pure Water with 2% TPGS-750M (surfactant).

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial, suspend the pyrazole and Selectfluor in the aqueous solvent system.

-

Irradiation: Seal the vial. Irradiate at 80 °C for 10–20 minutes (Power: 100–150 W).

-

Why Microwave? Ionic conduction of the Selectfluor salt in water allows for extremely rapid, volumetric heating, significantly accelerating the

kinetics.

-

-

Isolation:

-

If product precipitates: Simply filter the solid and wash with water (removes TEDA salts).

-

If soluble: Extract with minimal EtOAc as per Protocol A.

-

Data Analysis & Validation

Expected Analytical Signatures

Validation of fluorine incorporation is best achieved via

| Parameter | 4-H Pyrazole (Starting Material) | 4-F Pyrazole (Product) | Notes |

| Signal at | Signal Disappears | Definitive confirmation of substitution. | |

| No Signal | Singlet at | Shift varies slightly with N-substituents. | |

| MS (ESI) | Mass shift corresponds to F (19) - H (1). |

Solvent Compatibility Table

We compared solvent efficiency for the fluorination of 1-phenylpyrazole (1.0g scale, 60°C, 4h).

| Solvent | Yield (%) | Reaction Rate | Comments |

| Acetonitrile (MeCN) | 92% | Fast | The standard. Excellent solubility for Selectfluor.[2][4] |

| Methanol (MeOH) | 65% | Moderate | Nucleophilic solvent competition can lead to side products (methoxylation). |

| Water/MeCN (1:1) | 88% | Very Fast | "Green" alternative. Requires extraction. |

| DCM | <10% | Slow | Selectfluor is insoluble; reaction fails. |

Troubleshooting & Optimization

Issue 1: Regioselectivity (N-F vs C-F)

-

Symptom: Fluorine appears on the Nitrogen (N-F bond) rather than C4.

-

Cause: Highly acidic conditions or steric blockage at C4.

-

Solution: Ensure the pyrazole is N-alkylated or N-arylated before fluorination. If using free NH-pyrazoles, N-fluorination is reversible; heating the reaction often triggers the thermodynamic rearrangement of the F atom from N to C4.

Issue 2: Incomplete Conversion

-

Symptom: Reaction stalls at 60%.

-

Cause: H-TEDA-BF

byproduct accumulation can acidify the media, protonating the pyrazole and deactivating it toward electrophilic attack. -

Solution: Add a mild base like Sodium Carbonate (

) (0.5 equiv) to buffer the reaction. Warning: Strong bases will decompose Selectfluor.

Issue 3: Safety - Exotherm Control

-

Protocol: Never mix Selectfluor with strong reducing agents (e.g.,

, hydrazine) or unpassivated metal powders. Always conduct Differential Scanning Calorimetry (DSC) before scaling above 100g.

Workflow Visualization

Caption: Operational workflow for the standard batch fluorination protocol.

References

-

Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications. Link

-

Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds using Selectfluor.[6] Accounts of Chemical Research.[7] Link

-

Stavber, S., et al. (2008). Green fluorination of organic molecules using Selectfluor F-TEDA-BF4 in aqueous media. Green Chemistry.[8] Link

-

Ye, C., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives via Selectfluor mediated fluorination.[6][9][10] Synthesis.[2][1][3][4][5][11][12][13] Link

-

Air Products & Chemicals. (2006). Selectfluor® Fluorinating Reagent: Handling and Safety Guide.Link(Note: General manufacturer safety portal referenced for grounding).

Sources

- 1. Selectfluor [commonorganicchemistry.com]

- 2. SelectFluor - Enamine [enamine.net]

- 3. Selectfluor - Wikipedia [en.wikipedia.org]

- 4. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. REF Case study search [impact.ref.ac.uk]

- 8. Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

Application Note: 4-Fluoro-1-methyl-1H-pyrazole in Agrochemical Discovery

Executive Summary

4-Fluoro-1-methyl-1H-pyrazole represents a high-value fluorinated scaffold in modern agrochemical discovery, distinct from the ubiquitous 3-(difluoromethyl) and 3-(trifluoromethyl) pyrazole motifs found in commercial SDHI fungicides (e.g., Fluxapyroxad, Bixafen).[1] While the latter rely on bulky fluorinated alkyl groups at the 3-position for hydrophobic binding, the 4-fluoro motif offers a specific solution for metabolic blocking and electronic tuning without significant steric penalty.

This guide details the application of 4-fluoro-1-methyl-1H-pyrazole as a bioisostere and metabolic stabilizer. It provides validated protocols for its synthesis, functionalization (specifically C-5 lithiation), and incorporation into amide-based active ingredients.[1]

Chemical Profile & Rationale

Why the 4-Fluoro Motif?

In pyrazole-based agrochemicals, the 4-position is electronically electron-rich and susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450s).[1] Substituting hydrogen with fluorine at this position achieves three critical design goals:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative degradation at the 4-position.[1]

-

Steric Neutrality: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the 4-F analog to fit into binding pockets where a 4-Cl or 4-Me group would be sterically clashing.[1]

-

Electronic Modulation: The high electronegativity of fluorine lowers the HOMO energy of the pyrazole ring, reducing its susceptibility to electrophilic attack and modulating the pKa of the surrounding nitrogen atoms.[1]

Physicochemical Comparison

| Property | 4-H-1-methylpyrazole | 4-F-1-methylpyrazole | 4-Cl-1-methylpyrazole |

| Molecular Weight | 82.10 | 100.09 | 116.55 |

| LogP (Calc) | 0.65 | 0.85 | 1.15 |

| Metabolic Stability | Low (C-4 oxidation) | High | High |

| Steric Demand | Low | Low | Moderate |

| Electronic Nature | Electron-rich | Electron-deficient | Electron-deficient |

Synthesis Protocols

Two primary routes exist for accessing this scaffold: Top-Down (Electrophilic Fluorination) for late-stage discovery and Bottom-Up (Cyclization) for scale-up.[1]

Protocol A: Electrophilic Fluorination (Lab Scale)

Best for rapid generation of analogs from existing pyrazoles.[1]

Reagents:

-

Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1][4]

-

Solvent: Acetonitrile (MeCN)[1]

Procedure:

-

Preparation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in dry MeCN (0.2 M concentration) under an inert atmosphere (N₂).

-

Addition: Add Selectfluor® (1.2 eq) in a single portion. The reaction is initially heterogeneous.[1]

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by ¹⁹F NMR (look for singlet around -175 ppm).[1][5]

-

Workup: Cool to room temperature. Remove solvent in vacuo.[1][6] Resuspend the residue in Dichloromethane (DCM) and wash with water to remove succinimide/salts.[1]

-

Purification: Dry organic layer over Na₂SO₄. Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to yield 4-fluoro-1-methyl-1H-pyrazole .[1]

Note: This method avoids the use of hazardous F₂ gas but requires careful handling of the oxidant Selectfluor.[1]

Protocol B: Cyclization (Scale-Up Route)

Best for multi-gram synthesis.[1]

Reagents:

-

Precursor: Potassium (Z)-2-cyano-2-fluoroethenolate (or fluorinated β-keto ester equivalents)[1]

-

Solvent: Water/Ethanol[1]

Procedure:

-

Dissolution: Dissolve the fluorinated enolate precursor (1.0 eq) in water (10 vol).

-

Cyclization: Add methylhydrazine (1.0 eq) dropwise at 0°C to control the exotherm.

-

Stirring: Allow to warm to room temperature and stir for 3 hours.

-

Extraction: Extract the aqueous phase with DCM (3x).

-

Isolation: Combine organics, wash with brine, dry, and concentrate.[1][6] This route typically yields high purity product requiring minimal chromatography.[1]

Functionalization: Accessing the Agrochemical Linker

To utilize this scaffold in fungicides (SDHIs) or insecticides, a functional handle (carboxylic acid) is required at the C-5 position.[1]

Protocol C: C-5 Lithiation and Carboxylation

Mechanism: Directed Ortho-Metalation (DoM).[1] The fluorine at C-4 inductively acidifies the C-5 proton, facilitating deprotonation.

Reagents:

-

Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

-

Electrophile: Dry CO₂ (gas or solid)[1]

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 4-fluoro-1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.5 M).

-

Deprotonation: Cool the solution to -78°C . Add n-BuLi (1.1 eq) dropwise over 20 minutes.

-

Critical Control Point: Maintain temperature below -70°C to prevent ring fragmentation or lateral lithiation of the N-methyl group.

-

-

Equilibration: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.[1]

-

Quench: Bubble excess dry CO₂ gas through the solution for 15 minutes (or pour onto crushed dry ice).

-

Workup: Allow to warm to RT. Quench with 1M HCl until pH ~2. Extract with Ethyl Acetate.[1][3]

-

Product: 4-fluoro-1-methyl-1H-pyrazole-5-carboxylic acid .

Application Workflow: Next-Gen SDHI Design

The following diagram illustrates the logic of replacing a standard pyrazole core with the 4-fluoro analog to improve metabolic stability in a theoretical Succinate Dehydrogenase Inhibitor (SDHI) fungicide.

Caption: Workflow for transitioning from a metabolically labile pyrazole to a robust 4-fluoro analog.

References

-

Selectfluor Fluorination of Pyrazoles

-

Cyclization Synthesis Route

-

Agrochemical & Pharma Application (Amide Coupling)

-

Crystal Structure & Properties

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crystal and mol-ecular structure of 4-fluoro-1 H-pyrazole at 150 K - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 4-Fluoro-1-methyl-1H-pyrazole in Kinase Inhibitor Drug Discovery

I. Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 protein kinases, represents the central control mechanism for a multitude of cellular processes. Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[1][2] Consequently, protein kinases have become one of the most critical classes of "druggable" targets in modern medicine.[1]

Within the medicinal chemist's toolkit, the pyrazole ring is recognized as a "privileged scaffold."[2][3][4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form high-affinity interactions within the ATP-binding site of various kinases.[4][6] Pyrazole-based inhibitors are integral to the treatment of many cancers and inflammatory conditions.[2][3][4]

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance pharmacological properties.[7] The high electronegativity and small size of the fluorine atom can improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing bioavailability.[7] This guide focuses on a specific, highly valuable building block: 4-fluoro-1-methyl-1H-pyrazole . We will explore its synthesis, its role in structure-activity relationships (SAR), and provide detailed protocols for its application in the discovery and evaluation of novel kinase inhibitors.

II. Synthesis and Physicochemical Properties

The synthesis of the 4-fluoropyrazole core is accessible through several established routes, most commonly involving the cyclization of a fluorinated precursor with hydrazine or the direct electrophilic fluorination of a pyrazole ring using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[7][8][9] Subsequent N-alkylation provides the final 4-fluoro-1-methyl-1H-pyrazole intermediate.

A representative synthetic workflow is outlined below.

Caption: Generalized binding mode of a pyrazole-based kinase inhibitor.

| Inhibitor Class/Example | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ) | Key Insights |

| JAK Inhibitors | JAK1, JAK2, JAK3 | Low nM range (e.g., 2.2 - 3.5 nM for some derivatives) [10] | The pyrazole core is critical for potent inhibition of the Janus kinase family, implicated in inflammatory diseases and myeloproliferative neoplasms. [10] |

| TGF-βRI Inhibitors | TβRI (ALK5) | Kᵢ as low as 15 nM for pyrazole compounds [11] | These inhibitors effectively block the TGF-β signaling pathway, which is involved in fibrosis and cancer progression, by competing with ATP. [11] |

| CDK Inhibitors | CDK4, CDK9 | IC₅₀ of 420 nM for a selective CDK4 inhibitor [4] | N-methylation of the pyrazole ring can significantly alter the selectivity profile between different cyclin-dependent kinases. [4] |

| FLT3 Inhibitors | FLT3 | nM activity against FLT3-driven cell lines [12] | Pyrazole-based scaffolds are effective against activating mutations of FLT3, a key driver in Acute Myeloid Leukemia (AML). [12] |

| ERK1/2 Inhibitors | ERK1, ERK2 | IC₅₀ of 3.1-6.1 nM (Ravoxertinib) [13] | Highly selective inhibition of the MAPK/ERK pathway is achievable, preventing tumor cell proliferation. [13] |

IV. Application Protocols for Inhibitor Evaluation

The following protocols provide a robust framework for characterizing novel kinase inhibitors derived from the 4-fluoro-1-methyl-1H-pyrazole scaffold.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory activity of a test compound against a purified kinase and calculate its IC₅₀ value. This protocol is based on a luminescence readout that measures remaining ATP after the kinase reaction. [14] Principle: Kinase activity is directly proportional to ATP consumption. By adding a luciferase/luciferin reagent, the amount of remaining ATP is converted into a light signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. [14] Materials:

-

Purified recombinant kinase and its specific peptide/protein substrate.

-

Kinase assay buffer (specific to the kinase).

-

ATP solution (high purity).

-

Test compound (e.g., derivative of 4-fluoro-1-methyl-1H-pyrazole) dissolved in 100% DMSO.

-

Known potent inhibitor for the target kinase (positive control).

-

100% DMSO (vehicle control).

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™). [14][15]* White, opaque 96- or 384-well microplates.

-

Multichannel pipettes and a plate luminometer.